N,N'-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanediamide
Description
N,N’-BIS(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)SUCCINAMIDE is a complex organic compound with a molecular formula of C27H32N4O2S2. This compound is characterized by the presence of two benzothiophene rings, each substituted with a cyano group, and linked through a succinamide moiety. It is a member of the aromatic amides and heteroarenes classes of compounds .
Properties
Molecular Formula |
C22H22N4O2S2 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N,N'-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanediamide |
InChI |
InChI=1S/C22H22N4O2S2/c23-11-15-13-5-1-3-7-17(13)29-21(15)25-19(27)9-10-20(28)26-22-16(12-24)14-6-2-4-8-18(14)30-22/h1-10H2,(H,25,27)(H,26,28) |
InChI Key |
DYLILZRRPQVUJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCC(=O)NC3=C(C4=C(S3)CCCC4)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’-BIS(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)SUCCINAMIDE typically involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-amine with succinic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or ethanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N,N’-BIS(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)SUCCINAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, forming a variety of derivatives. Common reagents used in these reactions include hydrogen gas for reduction, and oxidizing agents like hydrogen peroxide for oxidation. Major products formed from these reactions include amines, sulfoxides, and sulfones.
Scientific Research Applications
N,N’-BIS(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)SUCCINAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N,N’-BIS(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)SUCCINAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano groups and the benzothiophene rings play crucial roles in binding to these targets, modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .
Comparison with Similar Compounds
N,N’-BIS(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)SUCCINAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties. Similar compounds include:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide: This compound shares the benzothiophene and cyano functionalities but differs in the linking moiety.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide: This compound has a similar benzothiophene structure but includes a fluorobenzamide group.
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